4-N-Boc-2-ethoxycarbonylmethyl-morpholine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine typically involves the reaction of morpholine with tert-butyl 2-bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-N-Boc-2-ethoxycarbonylmethyl-morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-N-Boc-2-ethoxycarbonylmethyl-morpholine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine involves its ability to act as a protecting group for amines. The Boc (tert-butoxycarbonyl) group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is utilized in various synthetic pathways to protect and deprotect amines as needed .
Comparison with Similar Compounds
Similar Compounds
- 4-N-Boc-2-methyl-morpholine
- 4-N-Boc-2-ethyl-morpholine
- 4-N-Boc-2-isopropyl-morpholine
Uniqueness
4-N-Boc-2-ethoxycarbonylmethyl-morpholine is unique due to its ethoxycarbonylmethyl group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where controlled reactivity is required .
Properties
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-17-11(15)8-10-9-14(6-7-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUVGBUNHJKXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCO1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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